
Benzyl D-Glucuronate
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Description
Benzyl D-Glucuronate is a useful research compound. Its molecular formula is C13H16O7 and its molecular weight is 284.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Glycobiology Research
Benzyl D-Glucuronate is primarily utilized in glycobiology for studying glycan structures and their interactions. It serves as a substrate in enzymatic assays to investigate glycan-processing enzymes, such as glucuronoyl esterases (GEs). These enzymes are crucial for understanding the metabolism of polysaccharides and their derivatives.
Case Study: Enzyme Activity Screening
A study demonstrated the use of this compound as a substrate for screening GEs. The enzymes showed activity on benzyl glucuronic acid, highlighting its utility in characterizing enzyme kinetics and substrate specificity. This application is vital for developing biotechnological processes involving biomass degradation and biofuel production .
Pharmaceutical Applications
This compound has implications in drug metabolism and pharmacokinetics. It participates in the glucuronidation pathway, a major phase II metabolic process that enhances the water solubility of drugs, facilitating their excretion.
Case Study: Synthesis of Drug Metabolites
In forensic science, this compound was used to synthesize glucuronic acid-conjugated metabolites of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The metabolites were analyzed using liquid chromatography/mass spectrometry (LC/MS), showcasing this compound's role in tracking drug metabolism in biological samples .
Industrial Applications
In industrial settings, this compound is employed in the production of glycan-related products. Its derivatives are explored for use in cosmetics and pharmaceuticals due to their surfactant properties.
Case Study: Biomass Degradation
Research has indicated that glucuronoyl esterases can utilize this compound to improve the saccharification of lignocellulosic biomass. This process is essential for biofuel production, as it enhances the breakdown of plant materials into fermentable sugars .
Synthesis and Analytical Methods
The synthesis of this compound involves protecting hydroxyl groups on D-glucuronic acid followed by benzylation. This compound can be synthesized through various methods, including catalytic hydrogenation for deprotecting groups after conjugation with target metabolites.
Table: Synthesis Methods Overview
Method | Description |
---|---|
Protection & Benzylation | Protect hydroxyl groups on D-glucuronic acid; react with benzyl chloride |
Catalytic Hydrogenation | Deprotecting groups post-synthesis using hydrogenation |
Enzymatic Assays | Using BnGlcA as a substrate to screen for GE activity |
Properties
Molecular Formula |
C13H16O7 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1 |
InChI Key |
MYEUFSLWFIOAGY-IHDQXYMRSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.